molecular formula C7H8N2O2 B2677780 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid CAS No. 2009507-12-2

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid

Cat. No.: B2677780
CAS No.: 2009507-12-2
M. Wt: 152.153
InChI Key: PPGIYPJJDGIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₈N₂O₂. It is a derivative of pyrazole, characterized by the presence of a vinyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group and carboxylic acid moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a vinyl group and a carboxylic acid group, which confer specific reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-ethenyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGIYPJJDGIORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.